N-Methyl-4-bromo-3-methylbenzamide
Overview
Description
“N-Methyl-4-bromo-3-methylbenzamide” is a chemical compound with the CAS Number: 149104-94-9 . It has a molecular weight of 228.09 and its IUPAC name is 4-bromo-N,3-dimethylbenzamide . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c1-6-5-7 (9 (12)11-2)3-4-8 (6)10/h3-5H,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and density was not found.Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-bromo-N,3-dimethylbenzamide is the respiratory system . .
Mode of Action
Given its structural similarity to other benzanilides , it may interact with its targets in a similar manner Benzanilides are known to interact with their targets through hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Given its primary target is the respiratory system , it may influence pathways related to respiration
Pharmacokinetics
Given its structural similarity to other benzanilides , it may have similar pharmacokinetic properties Benzanilides are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine
Result of Action
Given its primary target is the respiratory system , it may have effects on respiratory function
Properties
IUPAC Name |
4-bromo-N,3-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYYPCJYYWIAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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